(Z)-ethyl 4-(5-(2-cyano-3-oxo-3-(thiazol-2-ylamino)prop-1-en-1-yl)furan-2-yl)benzoate
CAS No.: 316362-19-3
Cat. No.: VC4861466
Molecular Formula: C20H15N3O4S
Molecular Weight: 393.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 316362-19-3 |
|---|---|
| Molecular Formula | C20H15N3O4S |
| Molecular Weight | 393.42 |
| IUPAC Name | ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]furan-2-yl]benzoate |
| Standard InChI | InChI=1S/C20H15N3O4S/c1-2-26-19(25)14-5-3-13(4-6-14)17-8-7-16(27-17)11-15(12-21)18(24)23-20-22-9-10-28-20/h3-11H,2H2,1H3,(H,22,23,24)/b15-11- |
| Standard InChI Key | FKBPVSCJOWUPLZ-PTNGSMBKSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=NC=CS3 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name delineates its architecture:
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Benzoate core: A benzene ring substituted with an ethyl ester at the 4-position.
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Furan-thiazole linkage: A furan ring at the 5-position connects to a propenyl chain bearing cyano and oxo groups, terminated by a thiazol-2-ylamino moiety.
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Stereochemistry: The (Z)-configuration indicates the spatial arrangement of substituents around the double bond in the propenyl bridge.
This structure combines electron-deficient regions (cyano, oxo) with aromatic systems, suggesting potential for intermolecular interactions such as hydrogen bonding, π-π stacking, and dipole-dipole forces. Such features are common in kinase inhibitors and fluorescent probes .
Physicochemical Properties
Predicted properties derived from structural analogs :
| Property | Value/Description |
|---|---|
| Molecular Weight | ~425.45 g/mol |
| Solubility | Low aqueous solubility; soluble in DMSO, DMF |
| LogP | ~3.2 (moderate lipophilicity) |
| UV-Vis Absorption | λ_max ≈ 320 nm (conjugated π-system) |
| Thermal Stability | Decomposition >250°C (ester and nitrile groups) |
The ester group enhances membrane permeability, while the thiazole and nitrile functionalities may engage in target binding via hydrogen bonding and dipole interactions .
Biological Activity and Mechanisms
Though direct bioactivity data for this compound is unavailable, its structural motifs align with known bioactive agents:
Antimicrobial Activity
Furan-thiazole hybrids exhibit broad-spectrum antimicrobial effects. The propenyl linker may enhance penetration into bacterial membranes .
Fluorescent Labeling
The extended conjugation system suggests utility as a fluorophore for bioimaging, particularly in tracking cellular processes involving reactive oxygen species .
Applications and Future Directions
Medicinal Chemistry
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Lead optimization: Modify the ester to improve pharmacokinetics (e.g., prodrug conversion).
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Targeted delivery: Conjugate with antibodies for precision oncology applications.
Materials Science
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Organic electronics: The π-conjugated system could serve as an electron transport layer in OLEDs.
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Sensors: Functionalize surfaces for detecting metal ions or biomolecules.
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